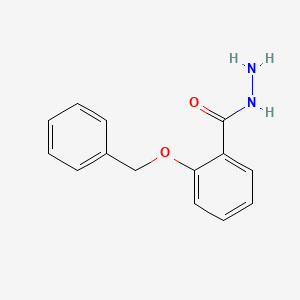

2-(Benzyloxy)benzohydrazide

描述

Overview of Hydrazide and Benzohydrazide (B10538) Chemical Space

Hydrazides are a significant class of organic compounds characterized by the R-CO-NH-NH2 functional group. mdpi.com They are pivotal in organic chemistry, serving as versatile synthons for constructing a wide array of heterocyclic compounds, such as five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com The reactivity of the hydrazide moiety, particularly its ability to condense with aldehydes and ketones, readily forms hydrazones (containing the -CONH-N=CH- group), which are a class of molecules extensively studied for their biological importance. rroij.comresearchgate.net

The benzohydrazide scaffold, a subset of hydrazides where the R group is a benzene (B151609) ring, and its derivatives are intensively researched due to their broad spectrum of biological activities. biointerfaceresearch.com The presence of the hydrazide or hydrazone functional group is a common feature in many pharmacologically active molecules. derpharmachemica.com Literature reveals that these compounds exhibit a wide range of applications, including antibacterial, antifungal, antimycobacterial, anticonvulsant, anti-inflammatory, antidepressant, and anticancer activities. mdpi.commdpi.combiointerfaceresearch.comhygeiajournal.com The therapeutic potential of this chemical class gained significant momentum following the discovery and clinical success of Isonicotinic acid hydrazide (Isoniazid) as an anti-tubercular agent, which spurred widespread investigation into other hydrazide derivatives. hygeiajournal.com The biological action of these compounds is often linked to their ability to chelate metal ions and their specific molecular conformations, which allow for interactions with various biological targets. researchgate.netbiointerfaceresearch.com

Current Academic Significance of the 2-(Benzyloxy)benzohydrazide Scaffold

This compound is a specific benzohydrazide derivative that has garnered academic interest primarily as a crucial synthetic intermediate for the development of more complex, biologically active molecules. nih.govsemanticscholar.org Its structure, featuring a benzyloxy group at the ortho-position of the phenyl ring, provides a unique steric and electronic profile that influences the properties of its subsequent derivatives.

The synthesis of this compound is well-documented, typically achieved through a two-step process. The synthesis begins with the benzylation of methyl 2-hydroxybenzoate using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. semanticscholar.orgnih.gov The resulting ester, methyl 2-(benzyloxy)benzoate, is then treated with hydrazine (B178648) hydrate (B1144303) to yield this compound as a white solid. semanticscholar.orgnih.gov

The primary academic significance of this compound is demonstrated by its use as a building block in medicinal chemistry research. A notable application is in the synthesis of novel isatin-based Schiff bases. nih.govsemanticscholar.orgnih.gov In these studies, this compound is condensed with various N-substituted isatin (B1672199) derivatives to create a series of compounds evaluated for potential antidepressant activities. nih.govnih.gov Molecular docking studies for these derivatives have targeted the Monoamine oxidase-A (MAO-A) enzyme, an important target in depression treatment. nih.govnih.gov The findings indicate that certain derivatives, specifically those derived from N-benzylated isatin, exhibit significant antidepressant-like effects in preclinical models. nih.gov This highlights the role of the this compound scaffold in generating molecules with potential therapeutic value in neuropsychiatric disorders.

Furthermore, this compound serves as a precursor for synthesizing aroylhydrazone-based Schiff base ligands. researchgate.net These ligands are then used to create metal complexes, such as with Nickel(II), which have been studied for their coordination chemistry and potential antioxidant activity. researchgate.net The specific placement of the benzyloxy group at the ortho position is crucial, as positional isomerism is known to influence target selectivity. For instance, derivatives of the isomeric 4-(Benzyloxy)benzohydrazide (B166250) have been investigated more for antitumor properties, suggesting that the "2-benzyloxy" substitution pattern directs the resulting molecules toward different biological targets, such as those relevant to the central nervous system.

Table 1: Physicochemical and Spectral Data for this compound (This table is interactive and allows for sorting.)

| Property | Value | Source |

|---|---|---|

| CAS Number | 380335-36-4 | scbt.com |

| Molecular Formula | C₁₄H₁₄N₂O₂ | scbt.com |

| Molecular Weight | 242.28 g/mol | scbt.com |

| Physical State | White solid | semanticscholar.orgnih.gov |

| Melting Point | 72-74 °C | semanticscholar.orgnih.gov |

| IR (cm⁻¹) | 3330, 3238 (NH); 1624 (C=O) | semanticscholar.orgnih.gov |

| ¹H NMR (DMSO-d₆) δ ppm | 9.25 (1H, s, NH); 7.67-7.03 (9H, m, H-Ar); 5.25 (2H, s, CH₂); 4.53 (2H, s, NH₂) | semanticscholar.orgnih.gov |

Scope and Research Trajectories for this compound

The established role of this compound as a versatile synthetic precursor defines its future research trajectories. The primary focus remains within the domain of medicinal chemistry, specifically in the design and synthesis of novel therapeutic agents.

Future research will likely continue to leverage the this compound scaffold for creating new series of molecules targeting central nervous system disorders. The promising antidepressant activity of its isatin-based derivatives suggests that further structural modifications could lead to compounds with enhanced potency or improved pharmacological profiles. nih.gov This includes exploring a wider range of substituents on both the isatin nucleus and the benzyloxy-benzoyl moiety to finely tune the molecule's interaction with targets like MAO-A or other relevant receptors.

Another significant research avenue is the expansion of its use in coordination chemistry. The synthesis of aroylhydrazone ligands from this compound and their subsequent complexation with various transition metals could yield novel compounds with interesting catalytic, magnetic, or biological properties, such as antioxidant or antimicrobial activities. researchgate.net

Structure-activity relationship (SAR) studies will be crucial. Investigating how minor changes to the this compound core affect the biological activity of its derivatives will provide deeper insights for rational drug design. Comparing its derivatives with those from its positional isomers (e.g., 3- and 4-benzyloxybenzohydrazide) will continue to be important for understanding how the substitution pattern governs biological target selectivity. The development of this scaffold is a clear example of how fundamental organic synthesis enables the exploration of new chemical space for potential therapeutic applications. mdpi.com

Table 2: Research Findings on Antidepressant Activity of Isatin Derivatives Bearing the this compound Scaffold (This table is interactive and allows for sorting.)

| Compound Class | Research Focus | Key Finding | Target Studied (Docking) | Source |

|---|---|---|---|---|

| N-substituted isatin-Schiff bases | Antidepressant activity screening | Certain N-benzylated isatin derivatives significantly reduced immobility time in the forced swimming test. | Monoamine oxidase-A (MAO-A) | nih.govnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIKJQNXQSBHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359068 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380335-36-4 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes for 2-(Benzyloxy)benzohydrazide

The most common and well-documented route to this compound begins with the protection of the hydroxyl group of a salicylate (B1505791) precursor, followed by reaction with hydrazine (B178648).

A primary synthetic strategy employs methyl 2-hydroxybenzoate as the starting material. semanticscholar.orgnih.govnih.govresearchgate.net This initial substrate undergoes an O-benzylation reaction to form methyl 2-(benzyloxy)benzoate. This intermediate is then subjected to hydrazinolysis, typically using hydrazine hydrate (B1144303), to yield the final product, this compound. semanticscholar.orgnih.govnih.govresearchgate.net The reaction with hydrazine hydrate effectively converts the methyl ester into the desired hydrazide. researchgate.net

The crucial ether formation step is accomplished using benzyl (B1604629) halides. Benzyl bromide is frequently cited as the benzylating agent for the hydroxyl group of methyl 2-hydroxybenzoate. semanticscholar.orgnih.gov In some variations, substituted benzyl halides like 4-chlorobenzyl bromide are used to introduce different functionalities to the final molecule. semanticscholar.orgnih.gov This Williamson ether synthesis proceeds via an S_N2 mechanism, where the phenoxide ion, formed by deprotonation of the hydroxyl group, acts as a nucleophile and attacks the benzylic carbon of the benzyl halide.

Synthesis via Methyl 2-Hydroxybenzoate Intermediates and Hydrazine Hydrate Reactions

Optimized Synthetic Strategies and Conditions

To enhance the efficiency and yield of this compound synthesis, researchers have investigated various reaction parameters, including solvent systems, catalysts, and temperature.

The O-benzylation of methyl 2-hydroxybenzoate is often carried out in polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF). nih.gov The choice of solvent can influence reaction rates and yields. Potassium carbonate is commonly employed as the base to facilitate the deprotonation of the phenolic hydroxyl group. nih.gov In some instances, phase-transfer catalysts are utilized to improve the reaction efficiency, particularly when dealing with reactants in different phases.

Table 1: Reaction Conditions for O-Benzylation of Methyl 2-Hydroxybenzoate

| Reagent | Solvent | Base | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | Acetonitrile | Potassium Carbonate | 85 °C | 24 hr | nih.gov |

The subsequent conversion of the methyl 2-(benzyloxy)benzoate intermediate to the final hydrazide is typically achieved by refluxing with hydrazine hydrate in a suitable solvent, most commonly ethanol. nih.govresearchgate.net The reaction is heated to ensure the completion of the hydrazinolysis. One study specifies refluxing for 9 hours to complete the reaction. researchgate.net Another protocol involves heating the reaction mixture to 85°C. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). semanticscholar.org

Table 2: Conditions for Hydrazide Formation

| Intermediate | Reagent | Solvent | Condition | Duration | Reference |

|---|---|---|---|---|---|

| Methyl 2-(benzyloxy)benzoate | Hydrazine Hydrate | Ethanol | Reflux | 9 hr | researchgate.net |

Solvent Systems and Catalytic Approaches in O-Benzylation

Green Chemistry Applications in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, related research highlights the potential for such approaches. For instance, ultrasound-assisted synthesis has been successfully employed for the preparation of the isomeric 4-(benzyloxy)benzohydrazide (B166250), significantly reducing reaction times compared to conventional refluxing. nih.gov This suggests that similar techniques could be adapted for the synthesis of the 2-isomer. The use of microwave irradiation is another green chemistry tool that has been applied to the synthesis of other hydrazide derivatives, often leading to shorter reaction times and the avoidance of volatile organic solvents. fip.org The development of catalyst-free condensation reactions in water as a co-solvent for forming C=N bonds also points towards a greener future for related syntheses. royalsocietypublishing.org

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. nih.gov

While direct examples for this compound are scarce, the synthesis of the related compound, 4-(benzyloxy)benzohydrazide, has been effectively achieved using ultrasound. The typical synthetic route involves two main steps:

O-alkylation: The synthesis begins with the benzylation of a hydroxybenzoate ester. For instance, methyl 4-hydroxybenzoate (B8730719) is treated with benzyl chloride in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). The application of ultrasound in this step can significantly reduce the reaction time. nih.govnih.gov

Hydrazinolysis: The resulting ester, methyl 4-(benzyloxy)benzoate, is then reacted with hydrazine hydrate to form the final benzohydrazide (B10538) product. nih.gov

In the synthesis of derivatives from 4-(benzyloxy)benzohydrazide, such as Schiff bases, ultrasound has been shown to be highly effective. The condensation reaction with various aromatic aldehydes to form Schiff's bases, and their subsequent cyclocondensation with chloroacetyl chloride to yield azetidin-2-one (B1220530) derivatives, is significantly accelerated under ultrasonic irradiation. nih.gov

Evaluation of Reaction Efficiency and Environmental Impact

A key advantage of employing ultrasound in these syntheses is the dramatic improvement in reaction efficiency. For the synthesis of azetidin-2-one derivatives from 4-(benzyloxy)benzohydrazide, conventional methods involving stirring at room temperature can require 20–28 hours, while refluxing at high temperatures takes 8–10 hours. nih.gov In stark contrast, the use of ultrasound can shorten the reaction time to as little as 2 hours. nih.gov

This reduction in reaction time contributes to significant energy savings, a core principle of green chemistry. Furthermore, ultrasound-assisted syntheses can often be performed with reduced amounts of solvents, which minimizes the generation of hazardous waste. sciforum.net The use of greener solvents, or in some cases solvent-free conditions, further enhances the environmental profile of these synthetic methods. For instance, the synthesis of some hydrazone derivatives has been achieved using water as a green medium, offering an eco-friendly and high-yielding alternative to traditional organic solvents. mdpi.com

The following table provides a comparative look at the efficiency of conventional versus ultrasound-assisted methods for a derivative of 4-(benzyloxy)benzohydrazide, highlighting the significant advantages of the latter.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | 8-10 hours | - | nih.gov |

| Conventional (Stirring) | 20-28 hours | - | nih.gov |

| Ultrasound-Assisted | 2 hours | Good | nih.gov |

The evaluation of these synthetic pathways clearly demonstrates the potential of ultrasound as a valuable technology for producing benzohydrazide derivatives in a more efficient and environmentally responsible manner.

Derivatization Chemistry and Structural Diversification

Synthesis and Characterization of Schiff Base Derivatives

Schiff base formation is a primary and extensively utilized derivatization strategy for 2-(benzyloxy)benzohydrazide. This involves the condensation of the terminal amino group of the hydrazide with a carbonyl group of an aldehyde or ketone, resulting in a class of compounds known as hydrazones, which contain the characteristic azomethine or imine linkage (-N=CH-).

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with various aromatic aldehydes or isatin (B1672199) derivatives. mdpi.comnih.govresearchgate.netgrowingscience.com The reaction is generally carried out by refluxing equimolar amounts of the hydrazide and the respective carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. mdpi.comgrowingscience.comnih.gov

The reaction with substituted aromatic aldehydes, including cinnamaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde, yields the corresponding N'-benzylidene-2-(benzyloxy)benzohydrazide derivatives. researchgate.net Similarly, condensation with N-substituted isatins (indoline-2,3-diones) proceeds by reaction at the C3-keto group of the isatin ring to form 3-[(2-benzyloxy-benzoyl-hydrazono)]-indolin-2-one derivatives. mdpi.comnih.govresearchgate.net These reactions provide a facile route to a library of structurally diverse Schiff bases.

Table 1: Examples of Aldehydes and Isatins Used in Condensation Reactions with this compound

| Carbonyl Compound | Product Type | Reference |

| Substituted Benzaldehydes | N'-Benzylidene-2-(benzyloxy)benzohydrazide | researchgate.net |

| Cinnamaldehyde | N'-Cinnamylidene-2-(benzyloxy)benzohydrazide | researchgate.net |

| 4-Methylbenzaldehyde | N'-(4-Methylbenzylidene)-2-(benzyloxy)benzohydrazide | researchgate.net |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-(benzyloxy)benzohydrazide | researchgate.net |

| N-Substituted Isatins | 3-[(2-Benzyloxy-benzoyl-hydrazono)]-indolin-2-one | mdpi.comnih.govresearchgate.net |

The structural confirmation of the synthesized Schiff bases relies heavily on spectroscopic methods, primarily Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

In FT-IR spectroscopy, the formation of the imine linkage is confirmed by the appearance of a characteristic stretching vibration band for the C=N (azomethine) group, typically observed in the region of 1601–1633 cm⁻¹. nih.govresearchgate.net Concurrently, the disappearance of the characteristic N-H stretching bands associated with the primary amine (-NH₂) group of the parent hydrazide provides further evidence of successful condensation. mdpi.comgrowingscience.com The spectra also retain the C=O stretching band of the amide group (around 1624-1677 cm⁻¹) and the C-O-C stretching bands of the benzyloxy moiety. mdpi.comnih.gov

¹H NMR spectroscopy is equally crucial for structural elucidation. The spectrum of the parent this compound shows a characteristic singlet for the -NH₂ protons (around δ 4.53 ppm) and another for the amide -NH proton (around δ 9.25 ppm). mdpi.comgrowingscience.com Upon Schiff base formation, the signal for the -NH₂ protons vanishes, and a new singlet appears in the downfield region (typically δ 8.4-8.6 ppm), which is assigned to the azomethine proton (-N=CH-). The amide proton signal often shifts further downfield (to δ 11.9-12.2 ppm) due to the change in the chemical environment. nih.gov The aromatic and benzylic protons (-CH₂-) from the original scaffold remain observable, often with some shifts in their positions. mdpi.comgrowingscience.com

Table 2: Key Spectroscopic Data for Schiff Bases of this compound

| Spectroscopic Technique | Key Feature | Parent Hydrazide (this compound) | Schiff Base Derivative | Reference |

| FT-IR (cm⁻¹) | C=N Stretch | Absent | Present (e.g., 1601-1633) | nih.govresearchgate.net |

| N-H Stretch (-NH₂) | Present (e.g., 3330, 3238) | Absent | mdpi.comgrowingscience.com | |

| C=O Stretch | Present (e.g., 1624) | Present (e.g., 1677) | mdpi.comnih.gov | |

| ¹H NMR (δ, ppm) | Azomethine Proton (-N=CH-) | Absent | Present (e.g., 8.4-8.6) | nih.gov |

| Amine Protons (-NH₂) | Present (e.g., 4.53) | Absent | mdpi.comgrowingscience.com | |

| Amide Proton (-NH-) | Present (e.g., 9.25) | Present (shifted, e.g., 11.9-12.2) | mdpi.comgrowingscience.comnih.gov |

Condensation Reactions with Aldehydes and Isatins

Formation of Fused Heterocyclic Systems

The Schiff base derivatives of this compound are valuable intermediates for synthesizing more complex, fused heterocyclic systems. These reactions typically involve the imine nitrogen and adjacent atoms participating in cyclization reactions to form stable five- or four-membered rings.

Azetidin-2-ones, commonly known as β-lactams, can be synthesized from the Schiff bases of this compound via the Staudinger [2+2] cycloaddition reaction. chemijournal.comderpharmachemica.com This reaction involves the treatment of the Schiff base (imine) with a ketene (B1206846), which is typically generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534) (TEA). nih.govderpharmachemica.com

Specifically, reacting a Schiff base derived from this compound with chloroacetyl chloride in a solvent such as dimethylformamide (DMF) or 1,4-dioxane (B91453) yields a 1-(2-(benzyloxy)benzamido)-3-chloro-4-substituted-azetidin-2-one. nih.govchemijournal.comderpharmachemica.com The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently undergoes ring closure to form the four-membered β-lactam ring. nih.gov The use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govgrafiati.com

The this compound core can be elaborated into five-membered aromatic heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: There are several routes to oxadiazole derivatives. One common method involves the dehydrative cyclization of N,N'-diacylhydrazines. Alternatively, this compound can be reacted with carbon disulfide (CS₂) in an alcoholic potassium hydroxide (B78521) solution. mdpi.com This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield a 5-(2-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione. mdpi.comresearchgate.net Another pathway involves the oxidative cyclization of the N'-benzylidene hydrazide Schiff bases using reagents like chloramine-T or thionyl chloride (SOCl₂). growingscience.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically starts with its reaction with an isothiocyanate, such as phenyl isothiocyanate. nih.gov This forms a thiosemicarbazide (B42300) intermediate. The subsequent intramolecular cyclization of the thiosemicarbazide, usually promoted by heating in an aqueous sodium hydroxide solution, leads to the formation of a 4,5-disubstituted-1,2,4-triazole-3-thione after dehydration. nih.govresearchgate.net

The synthesis of hybrid molecules incorporating both benzimidazole (B57391) and N-acyl hydrazone moieties represents another avenue for structural diversification. A general strategy involves the condensation of a benzimidazole-functionalized hydrazide with an appropriate aldehyde. nih.govcumhuriyet.edu.trekb.eg

To generate such an analogue from this compound, a multi-step pathway would be required. This would first involve the synthesis of a benzimidazole ring system that also contains a carboxylic acid or ester function, for example, by reacting o-phenylenediamine (B120857) with a suitably substituted benzoic acid derivative. nih.govresearchgate.net This benzimidazole-carboxylic acid ester could then be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzimidazole-hydrazide. nih.govcumhuriyet.edu.trekb.eg Finally, condensation of this new hydrazide with an aldehyde, such as 2-(benzyloxy)benzaldehyde, would yield the target N-acyl hydrazone-benzimidazole analogue. This modular approach allows for the combination of the 2-(benzyloxy)phenyl group with the benzimidazole scaffold through a stable hydrazone linkage. nih.govekb.eg

Organic Reaction Mechanisms and Mechanistic Studies

Hydrazide Functional Group Reactivity

The hydrazide functional group (-CONHNH₂) is a versatile chemical entity known for its nucleophilic character, primarily at the terminal nitrogen atom (-NH₂). This nucleophilicity drives its participation in numerous reactions, including substitutions, condensations, and cyclizations.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including hydrazides. chemistrytalk.org This reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. atlanchimpharma.com In the case of 2-(benzyloxy)benzohydrazide, the most common and synthetically useful reactions of this type are condensations with aldehydes and ketones.

In these reactions, the terminal amino group of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield a stable N-acylhydrazone, also known as a Schiff base. This condensation is a cornerstone for creating more complex molecules from the this compound scaffold. For instance, studies have shown that this compound readily condenses with various substituted isatins in methanol (B129727), often catalyzed by a small amount of glacial acetic acid, to produce a series of N'-(2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide derivatives. organic-chemistry.orgresearchgate.netsmolecule.commdpi.com This reaction is pivotal in medicinal chemistry for generating libraries of compounds for biological screening. organic-chemistry.orgmdpi.com

The general mechanism involves the initial formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the final C=N double bond of the hydrazone. mdpi.comlibretexts.org

Table 1: Examples of Condensation Reactions with this compound

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Substituted Isatins | N-Acylhydrazones (Schiff Bases) | organic-chemistry.orgsmolecule.commdpi.com |

| This compound | General Aldehydes/Ketones | N-Acylhydrazones | mdpi.comlibretexts.org |

| 2-Benzyloxybenzaldehyde | Isoniazid | N-Acylhydrazones | mdpi.com |

The hydrazide moiety and its derivatives, such as the N-acylhydrazones formed in condensation reactions, are excellent precursors for the synthesis of various heterocyclic systems through cyclization reactions. These can be either intermolecular or intramolecular.

Intermolecular Cyclization: Following condensation, the resulting hydrazone can react with a third component in a cyclocondensation reaction. A notable example, demonstrated with the isomeric 4-(benzyloxy)benzohydrazide (B166250), involves the reaction of its Schiff base derivatives with chloroacetyl chloride in the presence of a base like triethylamine (B128534). libretexts.org This reaction, a [2+2] cycloaddition, yields highly functionalized four-membered β-lactam (azetidinone) rings. libretexts.org

Another significant intermolecular cyclization is the formation of five-membered heterocycles. For example, benzohydrazides react with carbon disulfide (CS₂) in a basic medium, such as potassium hydroxide (B78521) in methanol, to form 5-substituted-1,3,4-oxadiazole-2-thiones. youtube.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbon of CS₂, followed by an intramolecular cyclization with the elimination of water to form the stable oxadiazole ring. youtube.com

Intramolecular Cyclization: Intramolecular cyclization occurs when reactive groups within the same molecule react to form a ring. While specific examples detailing the intramolecular cyclization of this compound itself are not widely reported, the principles are well-established for related structures. For instance, N-benzyloxy carbamates can undergo facile intramolecular cyclization with various internal carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. semanticscholar.org Similarly, the general reactivity of hydrazides has been explored in metal-free, Cope-type hydroamination reactions, which can proceed via an intramolecular pathway. orgsyn.org These precedents suggest that suitably substituted derivatives of this compound could be designed to undergo intramolecular cyclization to form various fused heterocyclic systems.

Nucleophilic Acyl Substitution and Condensation Reactions

Benzyloxy Group Reactivity and Transformations

The benzyloxy group consists of a benzyl (B1604629) group (C₆H₅CH₂-) attached to an oxygen atom. Its reactivity is centered on the C-O ether linkage and the benzylic C-H bonds. The benzyl group is often used as a protecting group for alcohols and phenols in organic synthesis because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.org

Reduction (Hydrogenolysis): The most common transformation of the benzyloxy group is its reductive cleavage, known as hydrogenolysis. This reaction effectively deprotects the oxygen, converting the benzyl ether back into an alcohol (or phenol (B47542) in this case) and producing toluene (B28343) as a byproduct. organic-chemistry.org The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgsemanticscholar.org The process is highly efficient and clean, making it a favored method in multistep synthesis. Applying this to this compound would yield 2-hydroxybenzohydrazide (B147611) and toluene. The reaction proceeds under mild conditions and is compatible with many other functional groups, although it is sensitive to other reducible groups like alkenes or alkynes. organic-chemistry.org

Oxidation: The benzylic protons of the benzyloxy group are susceptible to oxidation. Under controlled oxidation conditions, the benzyl ether can be converted to a benzoate (B1203000) ester. organic-chemistry.org This transformation introduces a carbonyl group, altering the electronic properties and reactivity of the molecule. Further hydrolysis of the resulting benzoate ester under basic conditions can also be used as an alternative method for cleaving the benzyl group. organic-chemistry.org Oxidative cleavage can also be achieved using reagents like ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). atlanchimpharma.comorganic-chemistry.org

Table 2: Redox Reactions of the Benzyloxy Group

| Reaction Type | Reagents | Product Moiety | Reference |

| Reduction (Hydrogenolysis) | H₂, Pd/C | Phenol (plus Toluene) | organic-chemistry.orgsemanticscholar.org |

| Oxidation | Ozone, DDQ, other oxidants | Benzoate Ester | atlanchimpharma.comorganic-chemistry.org |

The primary substitution reaction involving the benzyloxy group is the cleavage of the C-O ether bond, where the benzyloxy group is treated as a leaving group. This can be achieved under strongly acidic conditions, though this method is limited to substrates that can tolerate such harsh conditions. organic-chemistry.org

A more selective method for cleaving benzyl ethers involves the use of Lewis acids. For example, boron trichloride (B1173362) (BCl₃) or its complex with dimethyl sulfide (B99878) (BCl₃·SMe₂) can efficiently and selectively cleave benzyl ethers, often at low temperatures and in the presence of other protecting groups like silyl (B83357) ethers or esters. atlanchimpharma.com The reaction is believed to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com

The formation of the this compound molecule itself relies on a key substitution reaction. In a typical synthesis, the phenolic oxygen of a methyl 2-hydroxybenzoate derivative acts as a nucleophile, displacing a halide (e.g., bromide) from benzyl bromide in a Williamson ether synthesis. This Sₙ2 reaction highlights the susceptibility of the benzylic carbon in benzyl halides to nucleophilic attack, a foundational reaction for introducing the benzyloxy group onto a molecule.

Coordination Chemistry of 2 Benzyloxy Benzohydrazide Derived Ligands

Ligand Design and Chelating Properties

The transformation of 2-(benzyloxy)benzohydrazide into more complex ligand systems is a cornerstone of its application in coordination chemistry. The resulting aroylhydrazone derivatives possess specific structural features that dictate their interaction with metal ions.

Aroylhydrazones are a significant class of Schiff base ligands synthesized through the condensation reaction of an acid hydrazide with an aldehyde or ketone. derpharmachemica.com In this context, this compound serves as the hydrazide component. The reaction with various aldehydes, such as cinnamaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde, yields a series of aroylhydrazone-based Schiff base ligands (often denoted as HL). researchgate.net These ligands are designed to act as bidentate chelating agents. ias.ac.in The core structure contains the active pharmacophore [-C(O)NH-N=CH-], which is crucial for coordination. researchgate.net During complexation, the ligand typically undergoes deprotonation, allowing it to bind to the metal ion as a uninegative bidentate species. ias.ac.insemanticscholar.org

The chelating action of these aroylhydrazone ligands involves two specific donor atoms that form a stable five- or six-membered ring with the central metal ion. Research confirms that coordination occurs through the nitrogen atom of the azomethine group (-C=N-) and the oxygen atom of the carbonyl group (-C=O), which exists in its deprotonated enolic form (-C-O⁻) upon complexation. researchgate.netias.ac.in This keto-enol tautomerism [R-C(=O)NH-N=C< ↔ R-C(OH)=N-N=C<] is a key feature of aroylhydrazones, enhancing their complexing ability. semanticscholar.orgresearchgate.net The metal ion, therefore, binds to the ligand through both a nitrogen and an oxygen atom (NO donor set), leading to the formation of stable chelate complexes. ias.ac.in

Aroylhydrazone Derivatives as Bidentate Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with these ligands is typically straightforward, leading to crystalline products that can be thoroughly characterized using a suite of analytical and spectroscopic techniques.

Transition metal complexes of this compound-derived aroylhydrazones are generally synthesized by reacting the ligand with a divalent metal salt. researchgate.netpreprints.org A common method involves the in-situ preparation where an ethanolic solution of 2-(benzyloxy)benzoylhydrazine is refluxed with an appropriate aldehyde in the presence of a metal acetate (B1210297), such as nickel(II) acetate tetrahydrate. researchgate.net Alternatively, the pre-synthesized ligand can be reacted with the metal salt. ias.ac.in This approach has been successfully used to create a variety of complexes with metal ions like Ni(II), Cu(II), Co(II), and Zn(II). researchgate.netias.ac.inpreprints.org The resulting complexes often have a 1:2 metal-to-ligand stoichiometry, with the general formula [M(L)₂], where M is the divalent metal ion and L is the deprotonated aroylhydrazone ligand. researchgate.netsemanticscholar.org

The structures of the synthesized ligands and their metal complexes are elucidated using various spectroscopic methods.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination mode. Upon complexation, the IR spectrum of the ligand shows significant changes. The band corresponding to the ν(N-H) vibration disappears, indicating deprotonation. The strong amide I band, ν(C=O), shifts to a lower frequency, and a new band for ν(C-O) appears, confirming coordination through the enolate oxygen. A shift in the ν(C=N) azomethine band to a lower wavenumber suggests its involvement in chelation. Furthermore, new bands appear in the far-IR region, which are attributed to the ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation. derpharmachemica.com

NMR Spectroscopy: ¹H NMR spectroscopy is used to characterize the diamagnetic complexes (e.g., Zn(II)). The spectrum of the free ligand shows a characteristic signal for the amide proton (-NH), which is absent in the spectra of the metal complexes, confirming its deprotonation during chelation. semanticscholar.orgderpharmachemica.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π → π* and n → π* transitions. researchgate.net In the case of transition metal complexes like Ni(II) or Cu(II), additional d-d transition bands appear in the visible region. The positions of these bands are indicative of the coordination geometry, such as distorted square-planar for a Ni(II) complex or octahedral for Co(II) complexes. researchgate.netresearchgate.net

Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight of the synthesized ligands and their metal complexes, thereby verifying the proposed stoichiometry. derpharmachemica.comresearchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive structural information. For instance, the molecular structure of a Ni(II) complex with a ligand derived from 2-(benzyloxy)benzoylhydrazine and 4-methoxybenzaldehyde, [Ni(L)₂], was determined by single-crystal XRD. The analysis revealed that the Ni(II) ion has a distorted square-planar geometry, with the two deprotonated ligands coordinating in a trans-configuration through the azomethine nitrogen and carbonylate oxygen atoms. researchgate.net

Molar conductance and magnetic susceptibility measurements are valuable tools for deducing the nature and geometry of the metal complexes in solution and the solid state, respectively.

Conductometric Measurements: Molar conductivity measurements are carried out in solvents like DMF or DMSO to determine the electrolytic nature of the complexes. semanticscholar.orgderpharmachemica.com Low molar conductance values typically indicate that the complexes are non-electrolytes. semanticscholar.orggrafiati.com This suggests that the anion from the metal salt (e.g., acetate) is not part of the coordination sphere and that the charge of the metal ion is neutralized by the deprotonated ligands. semanticscholar.org

Magnetic Moment Measurements: Magnetic susceptibility measurements at room temperature help in determining the geometry of the complexes. For example, Ni(II) complexes can be either diamagnetic (low spin, square-planar geometry) or paramagnetic (high spin, octahedral or tetrahedral geometry). rsc.org A distorted square-planar Ni(II) complex would be expected to be diamagnetic. researchgate.net Co(II) and Cu(II) complexes are typically paramagnetic, and the value of their magnetic moment can help distinguish between different possible geometries, such as octahedral or tetrahedral. researchgate.netgrafiati.com

Research Data Summary

The following tables summarize typical characterization data for transition metal complexes derived from aroylhydrazones, illustrating the key findings discussed.

Table 1: Typical FT-IR Spectral Data (cm⁻¹) for Aroylhydrazone Ligands and Their Complexes

| Compound Type | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| Free Ligand (HL) | ~3200 | ~1650 | ~1610 | - | - |

| Metal Complex [M(L)₂] | Absent | ~1605 (Shifted) | ~1595 (Shifted) | ~550 | ~450 |

Data is generalized from typical findings in the literature.

Table 2: Electronic Spectra and Magnetic Moment Data for Divalent Metal Complexes

| Metal Ion | Typical Geometry | λ_max (nm) for d-d Transitions | Magnetic Moment (B.M.) |

|---|---|---|---|

| Ni(II) | Distorted Square-Planar | 400-500 | Diamagnetic or weakly paramagnetic |

| Cu(II) | Distorted Square-Planar/Tetrahedral | 600-700 | ~1.7-2.2 |

| Co(II) | Octahedral | 450-550, ~1000 | ~4.3-5.2 |

| Zn(II) | Tetrahedral | No d-d transitions | Diamagnetic |

Data is representative of common findings for such complexes. researchgate.netresearchgate.net

Spectroscopic Characterization of Complexes (FT-IR, NMR, UV-Vis, Mass, XRD)

Crystallographic Analysis of Ligand-Metal Interactions

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its chemical and physical properties. In the realm of coordination chemistry, single-crystal X-ray diffraction is an indispensable tool for elucidating the intricate details of how ligands derived from this compound interact with metal centers. This section delves into the crystallographic analysis of these ligands and their corresponding metal complexes, focusing on the structural data obtained from X-ray diffraction and the resulting conformational arrangements.

Single Crystal X-ray Diffraction of Ligands and Selected Complexes

Aroylhydrazone-based Schiff base ligands, such as those synthesized from the condensation of 2-(benzyloxy)benzoylhydrazine with various aldehydes, have been the subject of detailed crystallographic investigations. researchgate.netresearchgate.net For instance, the molecular structures of ligands like (E)-N'-(cinnamylidene)-2-(benzyloxy)benzohydrazide (HL1) and (E)-N'-(4-methylbenzylidene)-2-(benzyloxy)benzohydrazide (HL2) have been determined, providing a baseline for understanding the conformational preferences of the uncoordinated ligand. researchgate.net

Upon coordination to a metal ion, such as nickel(II), significant changes in the ligand's geometry are observed. The resulting complexes, for example, [Ni(L3)2] where L3 is the deprotonated form of (E)-N'-(4-methoxybenzylidene)-2-(benzyloxy)benzohydrazide, have also been successfully characterized by single-crystal X-ray diffraction. researchgate.net In such complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the azomethine nitrogen and the enolic oxygen. researchgate.netmdpi.com The geometry around the metal center is often found to be a distorted square planar arrangement. researchgate.netmdpi.com

The crystallographic data for these compounds reveal important details about the coordination sphere. For instance, in a Ni(II) complex with a ligand derived from this compound, the metal ion exhibits a distorted square-planar geometry with the deprotonated ligands in a trans-configuration. researchgate.net The coordination occurs through the azomethine nitrogen and the carbonylate oxygen atoms. researchgate.net

The table below presents a selection of crystallographic data for a representative ligand and a nickel(II) complex, illustrating the key structural parameters.

| Parameter | Ligand (HL1) | Ni(L3)2 Complex |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/n |

| a (Å) | 16.345(3) | 11.987(2) |

| b (Å) | 8.9950(18) | 16.123(3) |

| c (Å) | 25.138(5) | 12.034(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.76(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 3694.7(12) | 2296.5(7) |

| Z | 8 | 2 |

Table 1: Selected crystallographic data for (E)-N'-(cinnamylidene)-2-(benzyloxy)benzohydrazide (HL1) and its corresponding Ni(II) complex with a related ligand (L3). Data sourced from research on Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone. researchgate.net

These data, along with detailed bond lengths and angles, provide a comprehensive picture of the molecular architecture, which is crucial for interpreting the chemical behavior and potential applications of these compounds. preprints.org

Analysis of Dihedral Angles and Conformations in Coordinated Systems

The flexibility of the this compound backbone allows for various conformations, which can be significantly influenced by the steric and electronic effects of coordination to a metal center. The analysis of dihedral angles—the angles between planes defined by sets of four atoms—is a powerful method to quantify these conformational changes.

In the uncoordinated state, the Schiff base ligands derived from this compound are generally not planar. For example, in the crystal structure of (E)-N'-(cinnamylidene)-2-(benzyloxy)benzohydrazide (HL1), the benzohydrazide (B10538) moiety forms dihedral angles of 15.48° and 38.78° with the two phenyl rings of the molecule. researchgate.net Similarly, for (E)-N'-(4-methylbenzylidene)-2-(benzyloxy)benzohydrazide (HL2), two independent molecules were found in the crystal, each with a different conformation. The benzyl (B1604629) ring makes a dihedral angle of 29.54° and 49.25° with the benzohydrazide moiety in these two molecules, respectively, highlighting the conformational flexibility of the ligand. researchgate.netresearchgate.net

For instance, in related benzohydrazide derivatives, the dihedral angle between the two benzene (B151609) rings can be as small as 3.4(5)°. nih.gov In other systems, the conformation can be significantly non-coplanar, with dihedral angles between phenyl rings reaching 73.3(1)° and 80.9(1)°. researchgate.net These variations are influenced by intramolecular hydrogen bonding and crystal packing forces. researchgate.netnih.gov

The table below summarizes key dihedral angles observed in a free ligand and a coordinated complex, demonstrating the conformational adjustments upon complexation.

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Description |

| HL1 | 15.48 | 38.78 | Benzohydrazide moiety vs. Phenyl rings |

| HL2 (Molecule 1) | 29.54 | - | Benzyl ring vs. Benzohydrazide moiety |

| HL2 (Molecule 2) | 49.25 | - | Benzyl ring vs. Benzohydrazide moiety |

Table 2: Dihedral angles in uncoordinated this compound-derived ligands. Data sourced from studies on Ni(II) complexes and their ligands. researchgate.net

The study of these dihedral angles and the resulting conformations is crucial for understanding the structure-activity relationships of these compounds. ias.ac.innih.gov The specific three-dimensional arrangement of the ligand around the metal center can influence the complex's stability, reactivity, and potential biological activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It has been widely applied to study the fundamental properties of 2-(Benzyloxy)benzohydrazide and its derivatives, offering a theoretical lens through which to understand its reactivity and spectroscopic characteristics.

Electronic Structure, Molecular Orbitals, and Electrostatic Potential Analysis

Quantum chemical calculations, particularly using the B3LYP/6-311G(d,p) level of theory, have been instrumental in characterizing the electronic properties of benzohydrazide (B10538) derivatives. researchgate.net These studies focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the electron-donating and electron-accepting abilities of a molecule, respectively. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. plos.org For compounds structurally similar to this compound, the HOMO is often localized on the phenyl hydrazide moiety, while the LUMO is distributed across the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another critical output of DFT calculations, providing a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color-coded scheme to indicate different electrostatic potential regions: red signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. For related benzohydrazide structures, the negative potential is typically concentrated around the oxygen atoms of the carbonyl group, identifying them as likely sites for hydrogen bonding. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Benzohydrazide Derivative

| Parameter | Value | Reference |

| HOMO Energy | -5.1462 eV | nih.gov |

| LUMO Energy | -1.5587 eV | nih.gov |

| Energy Gap (ΔE) | 3.5875 eV | nih.gov |

| Ionization Potential (I) | 5.1462 eV | nih.gov |

| Electron Affinity (A) | 1.5587 eV | nih.gov |

| Global Hardness (η) | 1.79375 eV | nih.gov |

| Electronegativity (χ) | 3.35245 eV | nih.gov |

Note: The data presented is for a structurally related bis-hydrazone compound, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, and is representative of the types of values obtained for benzohydrazide derivatives.

Correlation with Spectroscopic Data and Molecular Geometry

A significant application of DFT is the correlation of theoretical calculations with experimental data, which serves to validate the computational models. The optimized molecular geometry obtained from DFT calculations, including bond lengths and angles, can be compared with data from X-ray crystallography. acs.org For various hydrazone derivatives, a good agreement between the calculated and experimental geometric parameters has been consistently reported, confirming the reliability of the DFT methods. acs.orgacs.org

Furthermore, theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. This correlation allows for a more precise assignment of the vibrational modes of the molecule. Similarly, theoretical electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. nih.gov For instance, the absorption bands observed in the UV-Vis spectra of hydrazone ligands are typically assigned to n → π* and π → π* transitions associated with the azomethine group and aromatic rings. nih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. fip.org This method is crucial for understanding the potential biological activity of compounds like this compound by predicting their binding modes and affinities with various enzyme active sites.

Prediction of Binding Modes and Affinities with Enzyme Active Sites

Molecular docking studies have been performed on a variety of benzohydrazide derivatives to explore their inhibitory potential against several enzymes. These studies reveal that the benzyloxy moiety can play a significant role in the binding mode. nih.gov For example, derivatives of this compound have been investigated as inhibitors of enzymes such as α-glucosidase and histone deacetylases (HDACs). nih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. fip.org These in silico predictions are valuable for prioritizing compounds for further experimental testing. fip.org

Table 2: Representative Docking Scores of Benzohydrazide Derivatives Against Various Enzymes

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference |

| Thiazole derivative of benzohydrazide | α-Glucosidase | -10.5 (example value) | nih.gov |

| (3-(Benzyloxy)benzyl)hydrazine derivative | Histone Deacetylase (HDAC) | Favorable binding predicted | |

| Benzohydrazide derivative | Histone Lysine (B10760008) Demethylase (KDM5B) | Negative free binding energy | fip.org |

| Coumarin derivative with benzyloxy moiety | Acetylcholinesterase (AChE) | Reduced affinity noted | nih.gov |

Note: The table provides examples of docking studies on related compounds to illustrate the application of this technique. The specific docking score for this compound would depend on the target enzyme.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations provide valuable information about the stability of the binding pose predicted by molecular docking. nih.govntno.org By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other. ntno.org

The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov MD simulations can also reveal changes in the number and nature of hydrogen bonds and other interactions over time, providing a more dynamic picture of the binding event than static docking poses. ntno.org For related benzohydrazide derivatives, MD simulations have been used to confirm the stability of their complexes with target enzymes, supporting their potential as inhibitors. fip.org The analysis of these simulations can elucidate the key residues responsible for maintaining the stability of the complex. nih.gov

Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic interactions between a ligand, such as a derivative of "this compound," and its receptor, revealing the stability of the complex.

In studies of related benzohydrazide derivatives targeting enzymes like histone lysine demethylases (KDMs), MD simulations have been employed to assess the stability of ligand-receptor binding. fip.org The primary metrics used in these analyses are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): The RMSD measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. In ligand-receptor docking studies, a low and stable RMSD value over the simulation time indicates that the ligand remains securely bound within the active site of the protein without significant conformational changes, suggesting a stable complex. fip.org For instance, simulations of top-scoring benzohydrazide compounds against KDM receptors showed stable RMSD values, indicating favorable and sustained binding. fip.org

Root Mean Square Fluctuation (RMSF): The RMSF analyzes the fluctuation of individual amino acid residues within the protein structure. It helps identify which parts of the receptor are flexible and which are rigid. Low fluctuation in the amino acid residues that interact with the ligand suggests that these interactions are stable and contribute significantly to the binding affinity. fip.org

These dynamic studies are critical for validating the binding modes predicted by molecular docking and for confirming the stability of the interactions that are essential for the compound's biological activity. researchgate.net

Conformational Stability and Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational studies can predict the most stable conformations of "this compound" and its derivatives.

X-ray crystallography studies on aroylhydrazone Schiff base ligands derived from 2-(benzyloxy)benzoylhydrazine reveal key structural features. For example, in one such ligand, the benzohydrazide moiety forms distinct dihedral angles of 15.48° and 38.78° with the adjacent phenyl rings. researchgate.net This information highlights the non-planar nature of the molecule and the specific spatial arrangement of its aromatic components. The flexibility around the ether linkage and the hydrazide bond allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a target receptor. The presence of intramolecular hydrogen bonds can further increase the rigidity of certain parts of the molecule. nih.gov Understanding this conformational landscape is essential for structure-based drug design, as it dictates how the molecule can orient itself to maximize favorable interactions with its biological target.

In Silico Drug-Likeness and Pharmacophore Modeling

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound and to identify the key chemical features required for biological activity.

Prediction of Molecular Descriptors and Compliance with Medicinal Chemistry Rules

The "drug-likeness" of a molecule is often assessed using rules like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. drugbank.com These rules are based on specific molecular descriptors that influence a compound's absorption, distribution, metabolism, and excretion (ADME). The molecular descriptors for "this compound" have been calculated and are evaluated against Lipinski's criteria.

Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ | scbt.com |

| Molecular Weight | 242.27 g/mol | |

| XLogP3 (Lipophilicity) | 1.7 | nih.gov |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Compliance with Lipinski's Rule of Five

| Rule | Criterion | "this compound" Value | Compliance | Source |

|---|---|---|---|---|

| 1 | Molecular Weight ≤ 500 Da | 242.27 | Yes | |

| 2 | LogP ≤ 5 | 1.7 | Yes | nih.gov |

| 3 | Hydrogen Bond Donors ≤ 5 | 3 | Yes | Calculated |

"this compound" adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally active drug. drugbank.com Its molecular weight is well below the 500 Da limit, its lipophilicity is within the optimal range, and it has an appropriate number of hydrogen bond donors and acceptors. Furthermore, its Topological Polar Surface Area (TPSA) is less than 140 Ų, another indicator of good cell membrane permeability. nih.gov Such in silico predictions are valuable for prioritizing compounds for further experimental testing. frontiersin.orgdergipark.org.tr

Structure-Based Pharmacophore Model Generation

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. mdpi.com When the crystal structure of a ligand-receptor complex is available, a structure-based pharmacophore model can be generated. nih.gov This process involves identifying the key interaction points—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—between the ligand and the active site of the receptor. dovepress.com

For "this compound," a structure-based pharmacophore model could be developed from its docked pose within a target enzyme, such as monoamine oxidase-A (MAO-A), for which its derivatives have shown inhibitory potential. researchgate.netsemanticscholar.org The generation of such a model would involve:

Identifying the specific amino acid residues in the MAO-A active site that form hydrogen bonds with the hydrazide group (-CONHNH₂) of the ligand. These interactions would be mapped as hydrogen bond donor and acceptor features in the model.

Mapping the hydrophobic interactions between the benzyl (B1604629) and phenyl rings of the ligand and the nonpolar residues of the receptor's binding pocket. These would be defined as hydrophobic or aromatic features. biointerfaceresearch.com

Defining excluded volumes to represent the space occupied by the receptor, preventing candidate molecules from having steric clashes.

The resulting pharmacophore model serves as a 3D query for screening large chemical databases to find new, structurally diverse compounds that fit the model and are therefore likely to bind to the same target, potentially with higher affinity or better properties. biointerfaceresearch.comwhiterose.ac.uk

Mechanistic Insights into Biological Activity

Enzyme Inhibitory Profiles

The structural characteristics of 2-(Benzyloxy)benzohydrazide, particularly the presence of the benzyloxy group and the hydrazide moiety, make it and its derivatives versatile candidates for enzyme inhibition. Research has demonstrated significant interactions with enzymes involved in neurological disorders, infectious diseases, and cancer.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of monoamine oxidases (MAO), which are crucial enzymes in the metabolism of neurotransmitters. nih.gov These enzymes exist in two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders, respectively. nih.gov

Studies have shown that many derivatives containing the benzyloxy pharmacophore exhibit potent and selective inhibition of MAO-B. nih.govnih.gov For instance, a series of isatin-based benzyloxybenzaldehyde derivatives were found to be more profound inhibitors of MAO-B than MAO-A. nih.gov The compound (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) showed a potent MAO-B inhibitory activity with an IC50 value of 0.124 µM. nih.gov Kinetic studies revealed that this inhibition is competitive and reversible. nih.gov Similarly, another study on benzyloxy-derived halogenated chalcones identified compounds BB2 and BB4 as reversible and competitive MAO-B inhibitors with Kᵢ values of 0.030 µM and 0.011 µM, respectively. nih.gov The benzyloxy group is considered crucial for MAO-B selectivity, likely due to its fit within the hydrophobic environment of the enzyme's active site. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | MAO-B | 0.124 ± 0.007 | 0.055 ± 0.010 | 55.03 | nih.gov |

| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | MAO-A | 0.678 ± 0.006 | - | 5.02 | nih.gov |

| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | MAO-B | 0.135 ± 0.002 | 0.069 ± 0.025 | 5.02 | nih.gov |

| Compound BB2 | MAO-B | 0.093 | 0.030 ± 0.014 | 430.108 | nih.gov |

| Compound BB4 | MAO-B | 0.062 | 0.011 ± 0.005 | 645.161 | nih.gov |

| Thio/semicarbazide-based benzyloxy derivative (BT5) | MAO-B | 0.11 | 0.072 ± 0.0079 | 363.64 | d-nb.info |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Research into derivatives of this compound has explored their potential as cholinesterase inhibitors.

A study evaluating nineteen tosylated acyl hydrazone derivatives showed that most compounds were weak inhibitors of both AChE and BChE, with residual activities greater than 50% at a 10 µM concentration. semanticscholar.org However, one derivative, compound 3a, did exhibit some inhibition of BChE with an IC50 value of 16.1 µM. semanticscholar.org Other studies on different series of benzohydrazide (B10538) derivatives have identified more potent inhibitors. For example, (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide was found to be a potent and selective inhibitor of AChE with an IC50 value of 0.63 µM. researchgate.net These findings suggest that while the core structure may have modest activity, specific substitutions can significantly enhance cholinesterase inhibition. semanticscholar.orgresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3a (tosylated acyl hydrazone) | BChE | 16.1 | semanticscholar.org |

| (E)‐3‐chloro‐N′‐(1‐phenylethylidene) benzohydrazide | AChE | 0.63 ± 0.01 | researchgate.net |

| Benzimidazole-based Schiff base (2e) | AChE | 0.60 ± 0.05 | nih.gov |

| Benzimidazole-based Schiff base (2e) | BChE | 2.20 ± 0.10 | nih.gov |

Beta-Secretase (BACE-1) Inhibition

Beta-secretase (BACE-1) is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, a key event in the pathology of Alzheimer's disease. nih.govnih.gov Consequently, BACE-1 is a significant therapeutic target. nih.govnih.gov The inhibitory potential of compounds related to this compound against BACE-1 has been investigated.

In a study of tosylated acyl hydrazone derivatives, several compounds demonstrated notable BACE-1 inhibition. semanticscholar.org Specifically, compounds 3e, 3f, and 3n inhibited BACE-1 with IC50 values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. semanticscholar.org These values were lower than that of the reference standard, quercetin, indicating effective inhibition. semanticscholar.org Molecular docking studies further supported these findings by elucidating the binding interactions between these lead molecules and the active site of the BACE-1 enzyme. semanticscholar.org

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 3e (tosylated acyl hydrazone) | 8.63 | semanticscholar.org |

| Compound 3f (tosylated acyl hydrazone) | 9.92 | semanticscholar.org |

| Compound 3n (tosylated acyl hydrazone) | 8.47 | semanticscholar.org |

| Quercetin (Reference) | 10.32 | semanticscholar.org |

Mycobacterium tuberculosis InhA Enzyme Interaction

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov This makes InhA a key target for antitubercular drugs. nih.govnih.gov A series of novel derivatives based on a 4-(benzyloxy)benzohydrazide (B166250) scaffold were synthesized and evaluated for their activity against M. tuberculosis. nih.gov

Many of the synthesized compounds showed promising in vitro antitubercular activity, with IC50 values below 1 µg/mL. nih.gov To understand the mechanism, molecular docking studies were performed with the InhA enzyme. nih.gov These studies suggested that the most active derivatives of the series bind effectively within the active site of InhA, highlighting the structural features responsible for this interaction. nih.gov The research points to the potential of 4-(benzyloxy)benzohydrazide derivatives as a foundation for developing new InhA inhibitors to combat tuberculosis. nih.gov

Histone Deacetylase (HDAC) Inhibition Potential

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. nih.gov Their dysregulation is linked to various cancers, making them an important target for anticancer therapies. nih.govnih.gov The benzohydrazide scaffold has been identified as a promising zinc-binding group (ZBG) for designing HDAC inhibitors, particularly those selective for class I HDACs. nih.govexplorationpub.com

Benzohydrazides offer a significant advantage over hydroxamate-based inhibitors as they are less susceptible to phase II metabolism via glucuronidation, which can lead to a better pharmacokinetic profile. explorationpub.com Research has identified a class of HDAC inhibitors with a benzoylhydrazide scaffold that are competitive and selective for class I HDACs. nih.gov While specific data for this compound is limited, the general findings for benzohydrazides suggest that this compound and its derivatives have strong potential as a basis for developing novel HDAC inhibitors. nih.govexplorationpub.com

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The human isoforms hCA I and hCA II are ubiquitous, while other isoforms, like hCA IX and XII, are associated with tumors. tandfonline.comresearchgate.net The investigation into this compound and its derivatives as CA inhibitors has yielded specific findings.

One study reported that palladium(II) complexes derived from this compound were synthesized and studied for their CA inhibitory activity. researchgate.net Another study on N'-(2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazides showed that these derivatives were potent inhibitors of the tumor-associated isoforms hCA IX and XII, but were ineffective against the cytosolic isoforms hCA I and II. tandfonline.com This isoform selectivity is a significant finding, suggesting that derivatives of this compound could be developed as selective inhibitors targeting cancer-related enzymes without affecting the more common cytosolic forms.

Cellular Antiproliferative Mechanisms

Derivatives of this compound have emerged as a significant class of compounds with potent antiproliferative activities against various cancer cell lines. nih.govmdpi.com Their mechanism of action often involves the modulation of critical pathways that control cell growth, proliferation, and programmed cell death.

Research has demonstrated that this compound derivatives can effectively induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. nih.govresearchgate.net A series of benzyloxybenzaldehyde derivatives, which are precursors to the corresponding hydrazones, were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in human leukemia (HL-60) cells. researchgate.net This process was associated with the loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net

Similarly, other benzohydrazide derivatives have been shown to trigger apoptosis through various mechanisms. mdpi.com For instance, one study on a potent benzohydrazide analog, known as P5H, revealed its ability to induce apoptosis in both wild-type and p53-mutant colorectal cancer cell lines (HCT-116 and HT-29). nih.gov The compound caused cell cycle arrest at the G2/M phase and activated the death receptor, DR5, in HCT-116 cells, while initiating the mitochondria-mediated apoptotic pathway in HT-29 cells. nih.gov Further studies on pyrrolyl benzohydrazide derivatives confirmed their ability to arrest the cell cycle at the G2/M phase and significantly increase the percentage of apoptotic cells in A549 lung cancer cells. mdpi.com

One specific derivative, N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB), was investigated for its cytotoxic effects. tandfonline.comnih.govresearchgate.net A solid dispersion formulation of OYB demonstrated enhanced dissolution and significantly improved cytotoxic and apoptotic potential in LoVo human colon cancer cells compared to the free compound. tandfonline.comnih.gov The table below summarizes the cytotoxic activity of this derivative against several cancer cell lines.

Table 1: Cytotoxic Activity of N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ of Free OYB (µg/ml) | IC₅₀ of OYB-SD* (µg/ml) | Fold Increase in Cytotoxicity |

| LoVo | Colon Carcinoma | 13.97 ± 0.90 | 4.72 ± 0.57 | ~3 |

| HepG2 | Liver Carcinoma | 13.85 ± 1.82 | 4.98 ± 0.368 | ~3 |

| MCF-7 | Breast Cancer | 21.12 ± 0.51 | 15.20 ± 0.20 | ~1.4 |

*OYB-SD: Solid Dispersion of OYB with poloxamer 188. Data sourced from tandfonline.comresearchgate.net.

A key mechanism contributing to the anticancer activity of this compound class is the inhibition of the cell-surface molecule CD44. nih.gov CD44 is a major regulator of cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to therapy. tandfonline.comnih.gov

A study reported the discovery of a series of N'-(2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazides as novel inhibitors of CD44. nih.govtandfonline.com Molecular docking studies suggested that these compounds interfere with the formation of the β-catenin/TCF-4 complex, thereby inhibiting the Wnt signaling pathway, which is crucial for CSC maintenance. nih.gov The most potent compound from this series was shown to inhibit TCF/LEF reporter activity, confirming its role as a Wnt pathway inhibitor. nih.gov Furthermore, treatment with this compound led to the specific inhibition of the embryonic transcriptional factor Nanog, a key pluripotency factor, without affecting other factors like Sox2 or Oct-4. nih.gov The study concluded that the cytotoxicity and cell cycle effects of this series of compounds are dependent on the level of CD44 expression in the cancer cells. nih.gov

The derivative N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB) has also been explicitly identified as a CD44 inhibitor, and its enhanced cytotoxic activity in a solid dispersion formulation highlights a promising strategy for targeting CD44-positive cancers. tandfonline.comnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Antioxidant Activity Investigations

Beyond their antiproliferative effects, benzohydrazide derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge harmful free radicals. nih.govjchr.org

The antioxidant capacity of this compound derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. jchr.orgresearchgate.netresearchgate.net In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. nih.govnih.gov

The antioxidant activity is highly dependent on the specific molecular structure. For example, a study involving Schiff base ligands derived from 2-(benzyloxy)benzoylhydrazine found that the ligands themselves exhibited low DPPH radical scavenging activity compared to the standard antioxidant ascorbic acid, while their corresponding Nickel(II) complexes showed no activity at all. researchgate.net In contrast, another study on Schiff bases derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) found that their metal complexes, particularly Copper(II) complexes, were highly potent antioxidants with IC₅₀ values in the low micromolar range (2.98 to 3.89 µM). researchgate.netmdpi.com

Studies on related 2-hydroxy benzyl (B1604629) hydrazide congeners also demonstrated significant antioxidant potential in the DPPH assay, with some derivatives showing good radical scavenging activity. jchr.org A comprehensive study on derivatives of 4-(3,4,5-trimethoxybenzyloxy)benzohydrazide revealed that thiosemicarbazide (B42300) derivatives were particularly strong inhibitors of the DPPH radical, even more so than standard antioxidants like ascorbic acid and BHT. um.edu.my

Table 2: Comparative DPPH Radical Scavenging Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative Class | Key Structural Feature | Antioxidant Activity (IC₅₀ or % Inhibition) | Reference |

| 2-Hydroxy Benzyl Hydrazide (C-7) | 2-hydroxybenzyl scaffold | IC₅₀ = 81.28 µg/mL | jchr.org |

| Ascorbic Acid (Standard) | - | IC₅₀ = 30.20 µg/mL | jchr.org |

| 2-(Benzyloxy)benzoylhydrazone Ligands | Schiff bases from 2-(benzyloxy)benzoylhydrazine | Low activity compared to ascorbic acid | researchgate.net |